![molecular formula C24H18Cl2N2O2S2 B2961919 5-chloro-N-[4'-(5-chlorothiophene-2-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide CAS No. 325987-24-4](/img/structure/B2961919.png)
5-chloro-N-[4'-(5-chlorothiophene-2-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[4’-(5-chlorothiophene-2-amido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]thiophene-2-carboxamide is a complex organic compound with a molecular formula of C38H36Cl2N6O10S2 and a molecular weight of 871.76 g/mol . This compound is known for its unique structure, which includes two thiophene rings and a biphenyl core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4’-(5-chlorothiophene-2-amido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]thiophene-2-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the chlorination of thiophene-2-carboxaldehyde to produce 5-chlorothiophene-2-carboxaldehyde . This intermediate is then reacted with various amines and biphenyl derivatives under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like DMSO and methanol, with heating and sonication to enhance solubility and reaction rates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like recrystallization and chromatography to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-[4’-(5-chlorothiophene-2-amido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro groups with the nucleophile .
Aplicaciones Científicas De Investigación
5-chloro-N-[4’-(5-chlorothiophene-2-amido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[4’-(5-chlorothiophene-2-amido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-chlorothiophene-2-carboxaldehyde: A precursor in the synthesis of the target compound.
Rivaroxaban Pseudodimer: An impurity of Rivaroxaban, a novel antithrombotic agent.
Uniqueness
5-chloro-N-[4’-(5-chlorothiophene-2-amido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]thiophene-2-carboxamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2S2/c1-13-11-15(3-5-17(13)27-23(29)19-7-9-21(25)31-19)16-4-6-18(14(2)12-16)28-24(30)20-8-10-22(26)32-20/h3-12H,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUBCASDIPFRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(S3)Cl)C)NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)
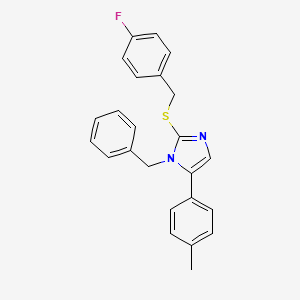
![N'-(5-chloro-2-methylphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2961840.png)
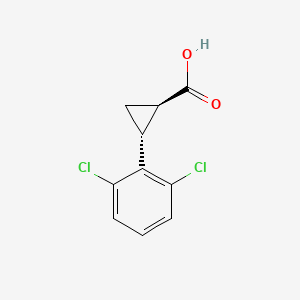
![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)
![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate](/img/structure/B2961844.png)

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2961849.png)
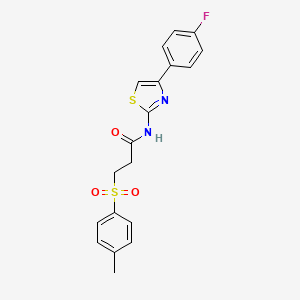
![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2961853.png)

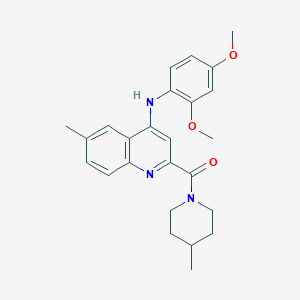
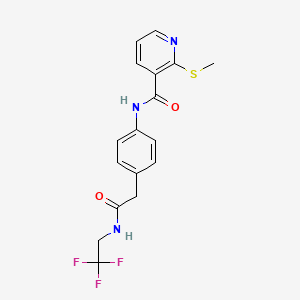
![ethyl 2-[[(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2961858.png)
